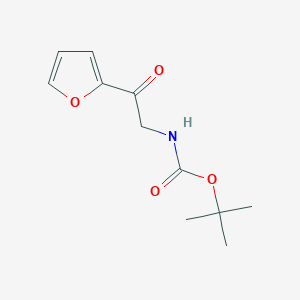
Tert-butyl (2-oxo-2-(2-furyl)-ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a furan ring, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE typically involves the reaction of tert-butyl carbamate with a furan-2-yl ketone. The reaction is usually carried out under mild conditions, often in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI). The reaction proceeds through the formation of an intermediate, which then undergoes coupling to form the desired carbamate .
Industrial Production Methods
Industrial production methods for TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carbamate can be reduced to form alcohol derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted carbamates, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TERT-BUTYL CARBAMATE: A simpler carbamate with a tert-butyl group and a carbamate functional group.
FURAN-2-YL CARBAMATE: A compound with a furan ring and a carbamate group, but without the tert-butyl group.
N-Boc-HYDROXYLAMINE: A carbamate with a tert-butyl group and a hydroxylamine functional group.
Uniqueness
TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE is unique due to the combination of its tert-butyl group, furan ring, and carbamate functional group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(furan-2-yl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-7-8(13)9-5-4-6-15-9/h4-6H,7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYLOHVXGPQWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
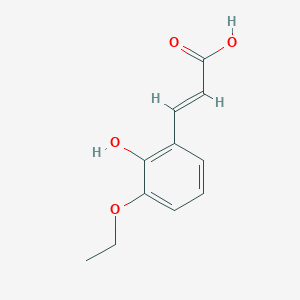
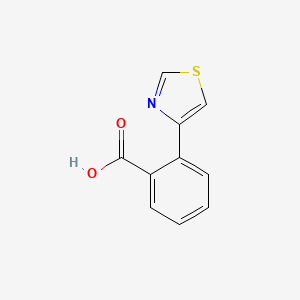
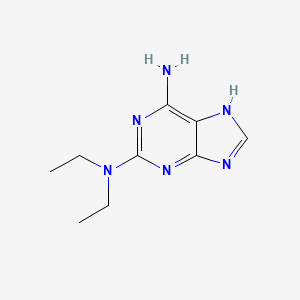
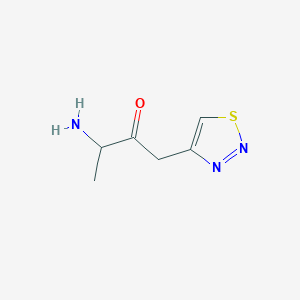
![2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol](/img/structure/B13172905.png)
![3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)
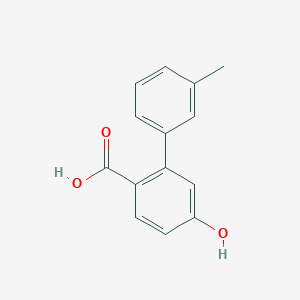

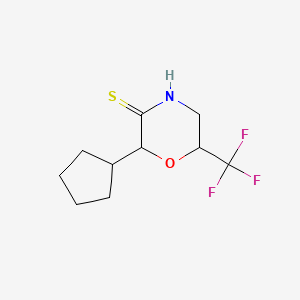
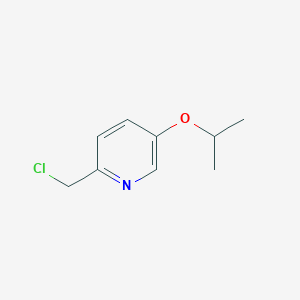
![[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
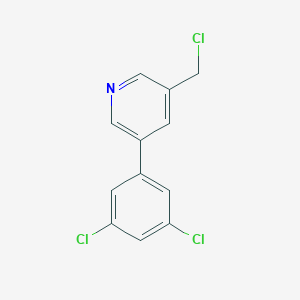
![Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13172960.png)
![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)
